3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine
Description
Properties
IUPAC Name |
3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUDTGODXPACMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine typically involves the reaction of 3-methylpiperidine with 4-propoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds with piperidine structures can exhibit anticancer properties. For instance, studies have indicated that derivatives of piperidine, including 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine, induce apoptosis in cancer cells.
Case Study :
A study evaluated the cytotoxic effects of various piperidine derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, with increased caspase activity observed in treated samples .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase and urease. These enzymes are crucial in various physiological processes and their inhibition can lead to therapeutic benefits.
Research Findings :
In vitro studies have shown that piperidine derivatives possess strong inhibitory activity against acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's. Additionally, the compound demonstrated significant urease inhibition, suggesting potential use in treating urinary tract infections .
The biological activity of this compound has been extensively documented, showcasing its antimicrobial properties as well.
Antimicrobial Properties
Several studies have highlighted the antimicrobial efficacy of piperidine derivatives against a range of bacterial strains.
Table: Antimicrobial Activity of Piperidine Derivatives
| Compound Name | Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 15 | |
| Compound B | Escherichia coli | 12 | |
| Compound C | Bacillus subtilis | 18 |
Safety Profile
Toxicity assessments of this compound have indicated a favorable safety profile. In animal models, no acute toxicity was observed at doses up to 2000 mg/kg, suggesting its potential for further development in therapeutic applications .
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar chemical properties.
Piperazine: Another heterocyclic compound with a similar nitrogen-containing ring.
Pyridine: A related compound with a six-membered ring containing one nitrogen atom.
Uniqueness
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is unique due to the presence of the propoxybenzenesulfonyl group, which imparts specific chemical and biological properties. This makes it a valuable compound in the synthesis of pharmaceuticals and other fine chemicals .
Biological Activity
3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily studied for its antimicrobial and anticancer properties, making it a subject of interest for drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 307.41 g/mol. Its structure consists of a piperidine ring substituted with a propoxybenzenesulfonyl group, which is crucial for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. It can bind to various enzymes and receptors, modulating their activity and leading to physiological effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may inhibit certain signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In cell line studies, it has shown the ability to induce apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity is a desirable trait in cancer therapeutics. The compound's mechanism may involve the activation of caspases and the modulation of apoptotic signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent activity compared to standard antibiotics.
- Cancer Cell Line Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 = 25 µM) after 48 hours, suggesting strong potential as an anticancer agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| Piperidine | Basic structure | Varies widely | Simple nitrogen-containing ring |
| 3-Methylpiperidine | Contains methyl group | Moderate | Used in various pharmaceutical applications |
| This compound | Complex structure | High antimicrobial & anticancer activity | Unique sulfonyl group enhances efficacy |
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine to achieve high yield and purity?
To synthesize this compound, a two-step approach is typically employed:
- Step 1 : Introduce the sulfonyl group to the piperidine ring. React 3-methylpiperidine with 4-propoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine or K₂CO₃) at 0–25°C for 4–12 hours .
- Step 2 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture). Monitor purity using HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Key parameters : Control reaction temperature to avoid side reactions (e.g., over-sulfonation) and ensure stoichiometric excess of sulfonyl chloride (1.2–1.5 eq).
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR : ¹H and ¹³C NMR confirm the piperidine ring conformation (e.g., axial vs. equatorial substituents) and sulfonyl group integration. Key signals: δ 1.2–1.5 ppm (piperidine CH₂), δ 7.5–8.0 ppm (aromatic protons from the sulfonyl group) .
- FT-IR : Validate sulfonyl (S=O stretches at 1150–1350 cm⁻¹) and ether (C-O-C at 1200–1250 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 296.15 g/mol) .
Q. What safety protocols are critical when handling intermediates during synthesis?
- Ventilation : Use fume hoods for reactions involving volatile bases (e.g., triethylamine) or sulfonyl chlorides .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Waste Disposal : Quench residual sulfonyl chloride with ice-cold NaHCO₃ before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data of sulfonylpiperidine derivatives across different in vitro models?
- Model-Specific Factors : Assess differences in cell membrane permeability (e.g., BBB penetration in neuroactivity studies) or metabolic stability (e.g., CYP2D6 inhibition in hepatic models) .
- Data Normalization : Use internal standards (e.g., verapamil for P-gp substrate assays) and control for batch-to-batch variability in compound purity (>95% by HPLC) .
- Meta-Analysis : Cross-reference bioactivity datasets with structural analogs (e.g., ACR16 or OSU6162) to identify substituent-dependent trends .
Q. What strategies are recommended for modifying the piperidine ring or sulfonyl group to enhance target selectivity in receptor binding studies?
- Piperidine Modifications : Introduce bulky substituents (e.g., 3-methyl group) to restrict ring puckering and improve binding pocket fit .
- Sulfonyl Group Tuning : Replace propoxy with electron-withdrawing groups (e.g., nitro) to enhance sulfonyl-π interactions with aromatic residues in target receptors .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities before synthesis .
Q. How can computational modeling be integrated with experimental data to predict metabolic pathways?
- CYP Inhibition Profiling : Use in silico tools (e.g., SwissADME) to predict CYP450 interactions. Validate with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
- Metabolite Identification : Combine LC-MS/MS with quantum mechanical calculations (e.g., DFT) to characterize oxidation products (e.g., sulfone to sulfoxide conversion) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
Q. What experimental controls are essential when evaluating enzyme inhibition data?
- Positive/Negative Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) and vehicle-only samples .
- Time-Dependent Inhibition : Pre-incubate the compound with enzymes to distinguish reversible vs. irreversible binding .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
